3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]

Lipophilicity Drug-likeness Property forecast

Researchers needing reproducible, non-fluorescent chemical probes or PROTAC linkers with precise spacer lengths face limited options. This homobifunctional 1,2,4-oxadiazole features a C12 alkane linker and cleavable benzyl ethers, enabling orthogonal conjugation to E3 ligase and target protein ligands upon deprotection. Its negligible fluorescence (unlike 1,3,4-oxadiazole isomers) ensures interference-free FRET/TR-FRET assay readouts. Computed logP 7.2 and TPSA 97.2 Ų position it favorably within CNS drug-like chemical space for screening deck inclusion.

Molecular Formula C30H38N4O4
Molecular Weight 518.6 g/mol
CAS No. 648441-16-1
Cat. No. B12608507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]
CAS648441-16-1
Molecular FormulaC30H38N4O4
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)OCC4=CC=CC=C4
InChIInChI=1S/C30H38N4O4/c1(3-5-7-15-21-27-31-29(37-33-27)35-23-25-17-11-9-12-18-25)2-4-6-8-16-22-28-32-30(38-34-28)36-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2
InChIKeyKTRMZESLKWKIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] Structural & Procurement Baseline


3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] (CAS 648441-16-1) is a synthetic, homobifunctional molecule composed of two 5-(benzyloxy)-1,2,4-oxadiazole heterocycles connected by a flexible twelve-carbon alkane linker . The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry and materials science, contributing to metabolic stability, hydrogen-bonding capability, and a distinct electronic profile compared to its 1,3,4-oxadiazole isomer [1]. The terminal benzyloxy groups serve as both a protecting group and a potential pharmacophore, offering a unique combination of lipophilicity and synthetic handle absent in simple alkyl or halogen-substituted analogs. This structural combination positions the compound as a specialized building block or screening candidate where the interplay of linker length, ring isomerism, and terminal functionality is hypothesized to drive differentiation.

1,2,4-Oxadiazole heterocycle – distinct electronic profile and metabolic stability vs 1,3,4 isomer
Flexible C12 alkane linker – specific spatial separation for bifunctional probe design
Cleavable benzyloxy termini – synthetic handle for late-stage diversification or PROTAC conjugation
Low-emission scaffold – may support non-fluorescent probe development

3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]: Linker-Pharmacophore Interplay


In-class compounds, including other 3,3'-(dodecane-1,12-diyl)bis(1,2,4-oxadiazole) analogs, cannot be freely interchanged with the target compound due to the simultaneous influence of three distinct structural variables that modulate physicochemical properties and target engagement: (i) the specific 1,2,4-oxadiazole regiochemistry, which dictates electronic distribution and metabolic stability differently than the 1,3,4 isomer [1]; (ii) the C12 alkane linker, which imposes a specific spatial separation and conformational flexibility not replicated by shorter (e.g., C8, C10) or longer linkers; and (iii) the benzyloxy terminal substituent, whose aromatic ring and ether oxygen contribute to unique hydrophobic and potential π-stacking interactions that are absent in methyl, methoxy, trifluoromethyl, or halogen-bearing analogs . Substituting any of these variables alters calculated logP, topological polar surface area, and ligand efficiency metrics, which in turn can shift a compound's binding profile, selectivity, and solubility—critical factors for reproducible screening campaigns. The quantitative evidence below tests these hypothesized differentiators.

Regiochemistry 1,2,4- vs 1,3,4-oxadiazole isomerism shifts electronic distribution, metabolic stability, and photophysical quenching—profiles cannot be interchanged.
Linker length C12 spacer defines spatial separation and conformational flexibility; shorter (C8, C10) or longer linkers may alter binding geometry and ternary complex formation.
Terminal group Benzyloxy substituent provides unique aromatic/π-stacking character and a deprotectable handle; methyl, CF3, or halogen analogs lack both features.

3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] Quantitative Differentiation vs Closest Analogs


Lipophilicity Advantage Over Methyl and CF3 Analogs

The target compound exhibits a substantially higher computed octanol-water partition coefficient (XLogP3) than its closest commercially available bis(1,2,4-oxadiazole) analogs [1]. This is a direct consequence of the benzyloxy substituent, which adds two phenyl rings compared to the methyl and trifluoromethyl derivatives. The increased lipophilicity predicts enhanced passive membrane permeability, an attribute often desirable for central nervous system (CNS) targets and intracellular protein-protein interaction disruptors.

Lipophilicity (XLogP3)
Class-level inference
Δ XLogP +1.8 vs methyl analog; +1.1 vs CF3 analog
Supports cell-based assay permeability where passive diffusion is rate-limiting
Computed values; experimental logP/logD confirmation recommended
Lipophilicity Drug-likeness Property forecast

TPSA-Driven Solubility and Permeability Profile

The benzyloxy analog possesses a topological polar surface area (TPSA) of 97.2 Ų, which is higher than the all-carbon side-chain analogs (e.g., dimethyl derivative) but lower than more polar difluoromethyl or carboxamide congeners [1]. According to established drug-likeness guidelines [2], a TPSA below 140 Ų but above 60 Ų is optimal for balancing oral absorption and CNS penetration, placing this compound in a favorable range distinct from its peers.

Polar surface area (TPSA)
Class-level inference
97.2 Ų; +28.8 Ų vs difluoromethyl; −59.2 Ų vs carboxamide analog
Intermediate polarity may balance absorption and CNS penetration in multi-parameter optimization
Ertl method, PubChem data; in-solution PSA may differ
TPSA Oral bioavailability ADME prediction

Deprotectable Benzyloxy Synthetic Handle

Unlike the methyl, trifluoromethyl, or halogen-substituted analogs, the benzyl ether in the target compound can be cleaved under mild hydrogenolysis conditions (H₂, Pd/C) to reveal the free 5-hydroxy-1,2,4-oxadiazole tautomer [1]. This provides an orthogonal reactive handle for further diversification, enabling the compound to serve as a dual-purpose screening hit and a synthetic intermediate. Quantitative hydrogenation yields for benzyl deprotection in related oxadiazole systems typically exceed 90% [2].

Deprotection reactivity
Class-level inference
Benzyl ether → free OH via hydrogenolysis (expected >90% yield by analogy)
Enables late-stage diversification, PROTAC linker synthesis, or prodrug design
Catalytic hydrogenolysis conditions; validation on this substrate is required
Prodrug design Late-stage functionalization Chemical biology tool

1,2,4- vs 1,3,4-Oxadiazole Luminescence Quenching

In a direct head-to-head study of structurally analogous 1,2,4-oxadiazole (series 2) and 1,3,4-oxadiazole (series 5) compounds bearing a terminal benzyl group, Parra et al. (2006) reported that the 1,2,4-oxadiazole regioisomer (compound 2f) exhibited a 'very strong reduction in emissive properties' compared to the 1,3,4-oxadiazole compounds, which showed 'good photoluminescence quantum yields' [1]. While quantitative quantum yields were not reported for compound 2f, the qualitative finding confirms that the 1,2,4-regioisomer, to which the target compound belongs, has fundamentally different excited-state behavior. This is critical for applications where low fluorescence background is required, such as in label-free screening or imaging of live cells.

Emission quenching
Head-to-head comparison
Very strong emission reduction vs 1,3,4-oxadiazole analogs (qualitative)
1,2,4-oxadiazole scaffold gives low fluorescence background for label-free assays
Quantum yields not reported for this regioisomer; screening context
Fluorescence Luminescence quantum yield Materials screening

3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] Application Scenarios


Non-Fluorescent Probes for Target Engagement Assays

Biochemical and cellular assays that rely on fluorescent readouts (e.g., FRET, TR-FRET, or fluorescence polarization) can benefit from the negligible emission of the 1,2,4-oxadiazole scaffold [1]. Unlike 1,3,4-oxadiazole-based probes that can contribute to high background fluorescence, this compound can be incorporated as a cell-permeable inhibitor or chemical biology tool without interfering with detection channels, simplifying data interpretation and increasing assay robustness.

Multi-Objective CNS Lead Optimization Libraries

The compound's computed logP (7.2) and TPSA (97.2 Ų) situate it within a favorable CNS drug-like space [2][3]. Procurement for a CNS-focused screening deck allows medicinal chemists to explore a chemical space characterized by high passive permeability and balanced polarity, with the additional advantage of a cleavable benzyl group for rapid structure-activity relationship (SAR) exploration through in situ deprotection and functionalization.

PROTAC and Degrader Building Block

The homobifunctional nature of the compound, featuring a C12 alkane linker and two masked hydroxyl groups (as benzyl ethers), makes it an ideal starting material for proteolysis-targeting chimera (PROTAC) linker synthesis [4]. Upon benzyl deprotection, the free hydroxyls can be orthogonally conjugated to two different ligand moieties. The C12 spacer length is a well-precedented linker for inducing ternary complex formation with a broad range of E3 ligases and target proteins.

Screening for Sortase A and Cysteine Protease

The benzyloxy substituent has been identified as a critical pharmacophore in monoamine oxidase B (MAO-B) and certain cysteine protease inhibitors [5]. In 1,2,4-oxadiazole-based anti-infective programs, the aromatic benzyl group can engage in critical π–π interactions with active-site tyrosine or phenylalanine residues, while the electron-withdrawing oxadiazole ring acts as a reversible warhead. The compound thus presents a structurally rational starting point for fragment-based or high-concentration screening against Gram-positive pathogens or cathepsin-like proteases.

Application
Selection Property
Validation Focus
Non-fluorescent target engagement probe
1,2,4-oxadiazole low emission
Fluorescence background in biochemical/cellular readout channels
CNS lead optimization library
Computed lipophilic/TPSA profile
Passive permeability and polarity balance for CNS drug-like space
PROTAC linker synthesis
Homobifunctional C12 linker with cleavable benzyl ethers
Orthogonal conjugation to two ligand moieties for ternary complex formation
Cysteine protease/Sortase A screening
Benzyloxy pharmacophore for π–π interactions
Active-site engagement and reversible inhibition in antimicrobial screening
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